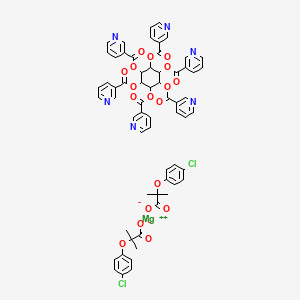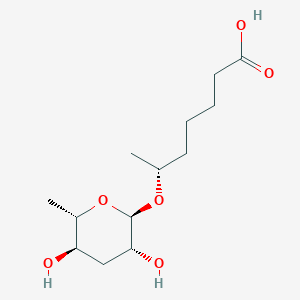
Daumone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ascr#1 is an (omega-1)-hydroxy fatty acid ascaroside obtained by formal condensation of the alcoholic hydroxy group of (6R)-6-hydroxyheptanoic acid with ascarylopyranose (the alpha anomer). It is a major component of the dauer pheromone, used by the nematode Caenorhabditis elegans as a population-density signal to promote entry into an alternate larval stage, the nonfeeding and highly persistent dauer diapause. It has also been found in Pristionchus pacificus and the sour paste nematode Panagrellus redivivus. It has a role as a Caenorhabditis elegans metabolite and a pheromone. It is a monocarboxylic acid and an (omega-1)-hydroxy fatty acid ascaroside. It derives from a (6R)-6-hydroxyheptanoic acid. It is a conjugate acid of an ascr#1(1-).
Applications De Recherche Scientifique
1. Role in Signal Transduction Pathways
Daumone, a component of the Caenorhabditis elegans dauer pheromone, affects major signal transduction pathways, influencing developmental arrest at the dauer stage versus growth to adulthood. It impacts the transforming growth factor beta (TGF-β) and daf-2/IGF1R pathways, similar to natural pheromone extracts. Synthetic daumone has physiological effects distinct from natural pheromone, including toxicity at high concentrations (Gallo & Riddle, 2009).
2. Communication and Adaptation in Harsh Environments
Daumone plays a critical role in communication among Caenorhabditis elegans, especially under stressful conditions like overcrowding or starvation. It signals worms to enter the dauer stage, a non-ageing and enduring phase of the nematode lifecycle. This stage has distinct adaptive features and extended life, positioning daumone as a key regulator in developmental and aging processes (Jeong et al., 2005).
3. Quantification in Biological Systems
Methods using HPLC/MS-MS have been developed for quantifying daumone in mouse plasma. These methods follow FDA regulations for bioanalytical method validation and are essential for understanding the distribution and impact of daumone in mammalian systems (Noh et al., 2012).
4. Antiangiogenic Activities
Daumone and its lipid derivatives exhibit potent antiangiogenic activity, surpassing known agents like fumagillin and thalidomide. This discovery suggests potential applications in treating diseases characterized by abnormal angiogenesis, such as certain types of cancer (Ricci et al., 2015).
5. Biosynthesis and Homeostasis
Daumone biosynthesis is essential for cellular homeostasis in Caenorhabditis elegans. The production of daumone, especially in response to temperature changes, is critical for coping with environmental changes. This understanding aids in elucidating the complex mechanisms governing organismal responses to environmental stimuli (Joo et al., 2010).
6. Caloric Restriction Mimetic and Aging
Daumone has been studied for its potential as a caloric restriction mimetic, showing promise in extending lifespan and reducing age-related issues like hepatic inflammation and fibrosis in mice. This suggests potential applications in anti-aging research and therapies (Park et al., 2014).
Propriétés
Nom du produit |
Daumone |
|---|---|
Formule moléculaire |
C13H24O6 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
(6R)-6-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyheptanoic acid |
InChI |
InChI=1S/C13H24O6/c1-8(5-3-4-6-12(16)17)18-13-11(15)7-10(14)9(2)19-13/h8-11,13-15H,3-7H2,1-2H3,(H,16,17)/t8-,9+,10-,11-,13-/m1/s1 |
Clé InChI |
KBTQMAFDKPKMEJ-UYNYGYNWSA-N |
SMILES isomérique |
C[C@H]1[C@@H](C[C@H]([C@@H](O1)O[C@H](C)CCCCC(=O)O)O)O |
SMILES canonique |
CC1C(CC(C(O1)OC(C)CCCCC(=O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





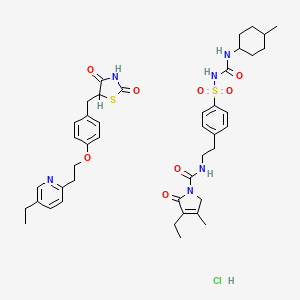

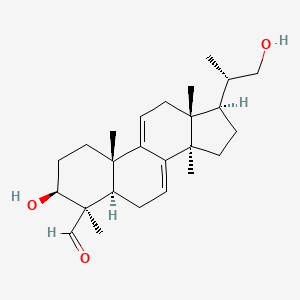
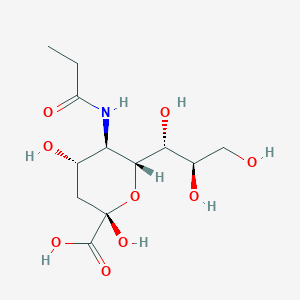

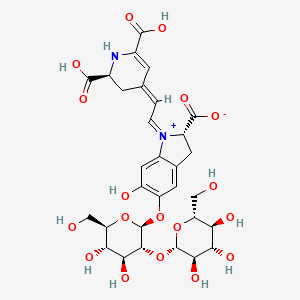
![1'H-5alpha-Androst-2-eno[3,2-b]indol-17beta-ol](/img/structure/B1248391.png)
![N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide](/img/structure/B1248392.png)
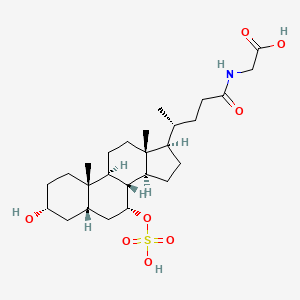
![(1S,12E,18E,20Z,24R,25R,26S)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione](/img/structure/B1248398.png)
